molecular formula C10H14FNO B13344778 2-(2-Fluoroethoxy)-3,5-dimethylaniline

2-(2-Fluoroethoxy)-3,5-dimethylaniline

Cat. No.: B13344778
M. Wt: 183.22 g/mol
InChI Key: GCIIIQBBTFSBJA-UHFFFAOYSA-N
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Description

2-(2-Fluoroethoxy)-3,5-dimethylaniline is an organic compound with the molecular formula C10H14FNO It is characterized by the presence of a fluoroethoxy group attached to an aniline ring, which is further substituted with two methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoroethoxy)-3,5-dimethylaniline typically involves the reaction of 3,5-dimethylaniline with 2-fluoroethanol under specific conditions. One common method includes the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis. Purification of the final product is typically achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoroethoxy)-3,5-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The fluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(2-Fluoroethoxy)-3,5-dimethylaniline has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical compounds due to its potential biological activity.

    Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.

    Industrial Chemistry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Fluoroethoxy)-3,5-dimethylaniline involves its interaction with specific molecular targets. The fluoroethoxy group can enhance the compound’s ability to penetrate biological membranes, while the aniline moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluoroethoxy)aniline: Similar structure but lacks the methyl groups at the 3 and 5 positions.

    2-(2-Fluoroethoxy)piperidine: Contains a piperidine ring instead of an aniline ring.

    2-(2-Fluoroethoxy)ethanol: Lacks the aniline moiety and has different chemical properties.

Uniqueness

2-(2-Fluoroethoxy)-3,5-dimethylaniline is unique due to the presence of both fluoroethoxy and dimethyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

2-(2-fluoroethoxy)-3,5-dimethylaniline

InChI

InChI=1S/C10H14FNO/c1-7-5-8(2)10(9(12)6-7)13-4-3-11/h5-6H,3-4,12H2,1-2H3

InChI Key

GCIIIQBBTFSBJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)N)OCCF)C

Origin of Product

United States

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